molecular formula C11H9NO5 B2656675 Ethyl 4-(furan-2-carbonyl)-1,2-oxazole-3-carboxylate CAS No. 338761-74-3

Ethyl 4-(furan-2-carbonyl)-1,2-oxazole-3-carboxylate

Cat. No.: B2656675
CAS No.: 338761-74-3
M. Wt: 235.195
InChI Key: HIWORDWINGRDIZ-UHFFFAOYSA-N
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Description

Ethyl 4-(furan-2-carbonyl)-1,2-oxazole-3-carboxylate is a complex organic compound that features a furan ring, an oxazole ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(furan-2-carbonyl)-1,2-oxazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of furan-2-carbonyl isothiocyanate with appropriate nucleophiles to form the oxazole ring . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis process. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(furan-2-carbonyl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions typically require controlled temperatures and pH levels to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan diols, while substitution reactions can produce a wide range of ester derivatives .

Scientific Research Applications

Ethyl 4-(furan-2-carbonyl)-1,2-oxazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-(furan-2-carbonyl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(furan-2-carbonyl)-1,2-oxazole-3-carboxylate is unique due to its combination of a furan ring, an oxazole ring, and an ester group, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Ethyl 4-(furan-2-carbonyl)-1,2-oxazole-3-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Characterization

This compound can be synthesized through various methods involving the reaction of furan derivatives with oxazole precursors. The characterization of the compound typically involves techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing furan and oxazole moieties. For instance, derivatives of furan have demonstrated significant antibacterial activity against strains like Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values often reported in the range of 64 µg/mL . this compound's structural similarity to these compounds suggests potential antimicrobial efficacy.

Antiproliferative Activity

The antiproliferative effects of this compound have been explored in various cancer cell lines. Compounds with similar oxazole structures have shown promising results against cancer cell lines such as HeLa and A549, with IC50 values indicating effective inhibition of cell growth . The introduction of hydroxyl groups has been noted to enhance antiproliferative activity significantly.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by its structural components:

Structural Feature Effect on Activity
Furan ringEnhances antimicrobial activity
Hydroxyl groupsImproves antiproliferative effects
Carbonyl functionalityCritical for binding interactions with biological targets

Studies indicate that modifications to the furan or oxazole rings can lead to variations in biological activity, suggesting a need for further exploration into SAR for optimized therapeutic agents .

Case Studies

  • Antimicrobial Efficacy : In a study evaluating various furan derivatives, one compound exhibited notable antibacterial activity against E. coli with an MIC of 64 µg/mL. This finding underscores the potential of furan-based compounds in developing new antibacterial agents .
  • Anticancer Properties : Research on pyridine derivatives has shown that structural modifications can lead to improved antiproliferative effects against cancer cell lines. For instance, compounds with multiple hydroxyl groups demonstrated IC50 values as low as 0.021 µM against specific cancer cells . This suggests that similar modifications in this compound could yield enhanced anticancer properties.

Properties

IUPAC Name

ethyl 4-(furan-2-carbonyl)-1,2-oxazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO5/c1-2-15-11(14)9-7(6-17-12-9)10(13)8-4-3-5-16-8/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWORDWINGRDIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC=C1C(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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